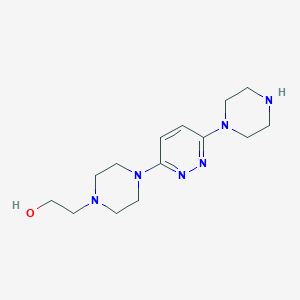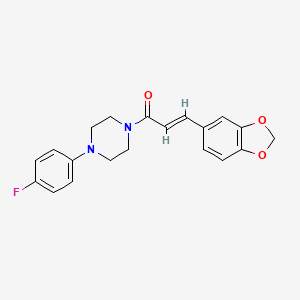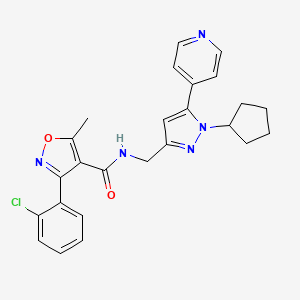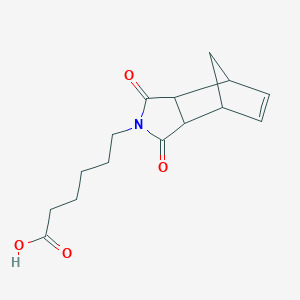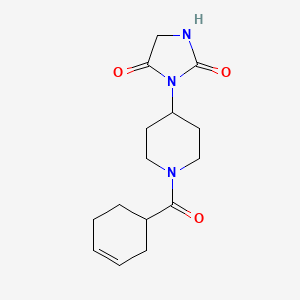
3-(1-(Cyclohex-3-enecarbonyl)piperidin-4-yl)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-(Cyclohex-3-enecarbonyl)piperidin-4-yl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C15H21N3O3 and its molecular weight is 291.351. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Activity
Research has shown that derivatives of piperazine-2,6-dione, which are structurally similar to 3-(1-(Cyclohex-3-enecarbonyl)piperidin-4-yl)imidazolidine-2,4-dione, have been synthesized and evaluated for their anticancer activity. These compounds exhibited promising results against various cancer types, including breast, lung, colon, ovary, and liver cancers (Kumar, Kumar, Roy, & Sondhi, 2013).
Molecular Structure and Hydrogen Bonding
The crystal structures of similar compounds have been studied, revealing insights into their molecular structure and hydrogen bonding patterns. This research contributes to understanding how these compounds interact at the molecular level, which is vital for drug design and pharmaceutical applications (Todorov, Petrova, Naydenova, & Shivachev, 2009).
Aromatase Inhibition
Compounds structurally related to this compound have demonstrated potential as aromatase inhibitors. Aromatase is crucial in converting androgens to estrogens, and inhibiting it can be significant for treating estrogen-dependent diseases like mammary tumors (Hartmann, Batzl, Pongratz, & Mannschreck, 1992).
Antimicrobial Activity
Derivatives of thiazolidine-2,4-diones, which share a structural motif with the compound , have been synthesized and tested for their antimicrobial properties. These compounds have shown efficacy against gram-positive bacteria and fungi, making them potential candidates for developing new antimicrobial agents (Prakash, Aneja, Lohan, Hussain, Arora, Sharma, & Aneja, 2011).
Chemosensitizers for Staphylococcus aureus MRSA
Some derivatives have been evaluated for their ability to enhance the effectiveness of antibiotics against Staphylococcus aureus, including methicillin-resistant strains (MRSA). These findings are significant in the context of increasing antibiotic resistance (Matys, Podlewska, Witek, Witek, Bojarski, Schabikowski, Otrębska-Machaj, Latacz, Szymańska, Kieć‐Kononowicz, Molnár, Amaral, & Handzlik, 2015).
Biological Activity of Diverse Derivatives
The synthesis of a range of derivatives has been explored, with evaluations of their antibacterial and antifungal activities. This research highlights the potential of these compounds in developing new therapeutic agents with diverse biological activities (Mohanty, Reddy, Ramadevi, & Karmakar, 2015).
Propriétés
IUPAC Name |
3-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c19-13-10-16-15(21)18(13)12-6-8-17(9-7-12)14(20)11-4-2-1-3-5-11/h1-2,11-12H,3-10H2,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REOPDSDBMJOMSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCC(CC2)N3C(=O)CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[1-(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2561930.png)
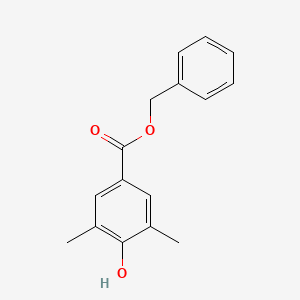
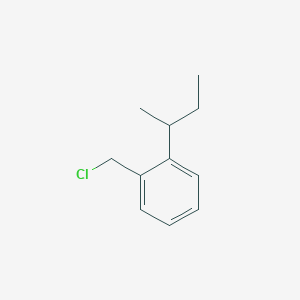



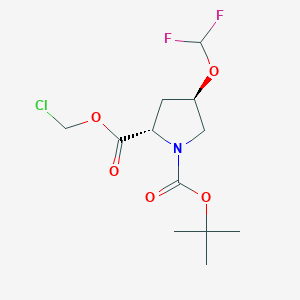
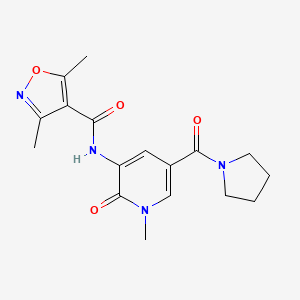
![1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl 4-fluoro-2-methylbenzenesulfonate](/img/structure/B2561940.png)
